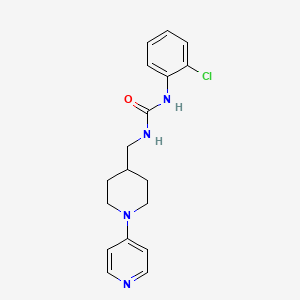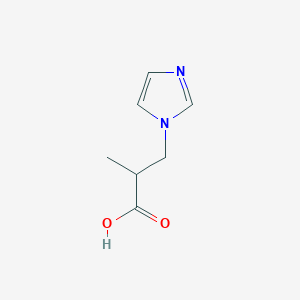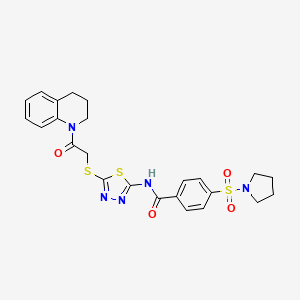![molecular formula C16H16N2S B2879205 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole CAS No. 295361-85-2](/img/structure/B2879205.png)
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” is a chemical compound . It is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been discussed in several studies . In one study, the reaction of an obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a benzimidazole derivative . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” consists of a benzimidazole core with a 2,4-dimethylbenzylthio substituent . The molecular formula is C16H16N2S , and the molecular weight is 268.38 .
Applications De Recherche Scientifique
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of substituent groups on the benzimidazole core structure can significantly influence bioactivity against various cancer cell lines . For instance, modifications at the 5(6)-position with methyl groups and the introduction of electron-donating groups have shown to increase anticancer activity . This suggests that “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could potentially be explored as an anticancer agent, targeting specific cancer types based on its structural attributes.
Antimicrobial Properties
The benzimidazole nucleus has been associated with antimicrobial activity. Its structural resemblance to purine-like structures allows it to interact with biopolymers of the living system, which can be exploited to develop new antimicrobial agents . The specific derivative could be synthesized and tested against a range of microbial pathogens to determine its efficacy as an antimicrobial compound.
Antiparasitic Uses
Benzimidazoles are well-known for their antiparasitic effects. They have been used to treat a variety of parasitic infections, and their derivatives continue to be explored for new antiparasitic drugs . The thioether and dimethylbenzyl groups in “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” may offer unique interactions with parasitic enzymes or receptors, providing a new avenue for antiparasitic therapy.
Enzyme Inhibition
Many benzimidazole derivatives act as potent inhibitors of various enzymes. They can mimic the structure of enzyme substrates or bind to active sites, thereby inhibiting enzyme activity . “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could be investigated for its potential to inhibit specific enzymes that are therapeutic targets in diseases such as diabetes, cardiovascular diseases, or neurological disorders.
Cardiovascular Applications
Benzimidazole compounds have been implicated in the treatment of cardiovascular diseases due to their ability to modulate biological pathways involved in heart function . Research into the specific effects of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” on cardiovascular tissues could lead to the development of new treatments for heart disease.
Neurological Disorders
The structural versatility of benzimidazole allows for the development of compounds that can cross the blood-brain barrier and act on central nervous system targets. Derivatives of benzimidazole have been explored for their potential in treating neurological disorders . The unique structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” might be tailored to interact with neurological pathways, offering new hope for patients with neurodegenerative diseases or mental health conditions.
Propriétés
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUOQIVQWABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)



![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)